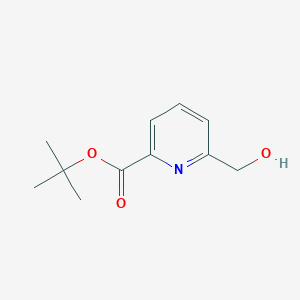

tert-Butyl 6-(hydroxymethyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)9-6-4-5-8(7-13)12-9/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSYIQYJDJXCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 6 Hydroxymethyl Picolinate

Esterification Strategies for the Picolinate (B1231196) Moiety

The introduction of the sterically bulky tert-butyl group onto the picolinic acid backbone requires specific esterification conditions that can accommodate its size and prevent side reactions.

The Steglich esterification is a highly effective method for forming esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered. organic-chemistry.org This makes it well-suited for the synthesis of tert-butyl esters, which are often challenging to produce via traditional Fischer esterification due to the tendency of tert-butanol (B103910) to eliminate and form isobutene under acidic conditions. organic-chemistry.org The reaction is typically mediated by N,N'-Dicyclohexylcarbodiimide (DCC) and catalyzed by 4-Dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species readily reacts with the alcohol (tert-butanol in this case) to yield the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.org The addition of DMAP is crucial as it accelerates the reaction, suppressing the slow rearrangement of the O-acylisourea intermediate into a non-reactive N-acylurea side product. organic-chemistry.org While DCC coupling is generally efficient, its application to picolinic acids can sometimes be hampered by this rearrangement. nih.gov

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role |

|---|---|

| Picolinic Acid Precursor | The carboxylic acid backbone to be esterified. |

| tert-Butanol | The alcohol providing the tert-butyl group. |

| Dicyclohexylcarbodiimide (DCC) | Activating agent for the carboxylic acid. organic-chemistry.orgorganic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Acyl-transfer catalyst to accelerate ester formation and prevent side reactions. organic-chemistry.orgorganic-chemistry.org |

Chemoselective Reduction of Carboxylate Functionalities to Hydroxymethyl Groups

A critical step in the synthesis is the reduction of a carboxylate group at the 6-position of the pyridine (B92270) ring to a primary alcohol (hydroxymethyl group). This transformation requires a reducing agent that can selectively act on the ester or a related carboxylic acid derivative without affecting other parts of the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to alcohols. commonorganicchemistry.commasterorganicchemistry.com Its reactivity towards less electrophilic functional groups like esters is significantly lower, and reactions are often slow or require harsh conditions. commonorganicchemistry.comkaust.edu.sa However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or by performing the reaction in specific solvents like methanol (B129727) or ethanol, which can activate the ester. commonorganicchemistry.commdma.ch

For the synthesis of tert-butyl 6-(hydroxymethyl)picolinate, the reduction is typically not performed on the tert-butyl picolinate directly. A more common strategy involves the reduction of a more reactive ester, such as a methyl ester. For instance, a precursor like 6-(methoxycarbonyl)picolinic acid bldpharm.com can be reduced to 6-(hydroxymethyl)picolinic acid. nih.gov This intermediate can then be esterified with tert-butanol as described previously. Alternatively, a precursor ester can be reduced using NaBH₄ under conditions optimized to facilitate ester reduction, such as in the presence of activating agents or at elevated temperatures. mdma.chgoogle.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. youtube.com

Chemoselectivity is a crucial consideration when the picolinate substrate contains multiple reducible functional groups. The mild nature of sodium borohydride is advantageous in this regard. youtube.com In a molecule containing both an aldehyde and an ester, NaBH₄ will selectively reduce the aldehyde to an alcohol while leaving the ester group intact under standard conditions. youtube.com

This inherent selectivity allows for precise transformations on multifunctional molecules. For example, if a synthetic intermediate possessed both a formyl group and an ester group on the picolinate backbone, the formyl group could be selectively reduced with NaBH₄. Conversely, to reduce the ester in the presence of other functional groups, the reactivity of NaBH₄ can be modified. The use of additives like metal salts (e.g., LiCl, CaCl₂, ZrCl₄) or carrying out the reaction in specific solvent systems can create more potent reducing species, such as alkoxyborohydrides, which are capable of reducing esters. mdma.ch This allows chemists to "tune" the reactivity of the reagent to target the desired functional group with high selectivity. mdma.chrsc.org

Multi-step Synthetic Pathways Incorporating this compound

This compound is often not the final product but rather a key building block in the synthesis of more complex molecules. Its two distinct functional groups serve as handles for subsequent chemical modifications.

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The hydroxymethyl group can be further functionalized through various reactions, such as oxidation to an aldehyde, conversion to a halide for nucleophilic substitution, or etherification. The tert-butyl ester group, on the other hand, serves as a protecting group for the carboxylic acid. nih.gov

A common synthetic sequence involves performing one or more reactions on the hydroxymethyl moiety while the carboxylic acid is protected as the tert-butyl ester. The ester is stable under many reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. nih.gov This carboxylic acid can then participate in subsequent reactions, such as amide bond formation. This stepwise approach, utilizing the distinct properties of the hydroxymethyl and tert-butyl ester groups, is fundamental in the derivatization of picolinic acid backbones for the construction of complex pharmaceutical agents and other target molecules. nih.govnih.gov

Integration into Larger Synthetic Sequences for Ligand Scaffolds

The strategic placement of two distinct functional groups makes this compound a valuable bifunctional building block in the multistep synthesis of complex ligand scaffolds. The molecule incorporates a picolinate framework, known for its chelating properties, with a tert-butyl ester and a primary alcohol. Each group serves a specific, independent role in synthetic sequences, allowing for controlled, stepwise elaboration into more complex structures such as tripodal or pincer-type ligands.

The tert-butyl ester function primarily serves as a protecting group for the carboxylic acid. Its steric bulk prevents it from easily undergoing reactions that might affect other parts of the molecule. This ester is stable under various reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to liberate the carboxylic acid. This unmasked carboxylate group can then be used for subsequent reactions, such as amide bond formation, to link the picolinate unit to other molecular fragments.

The hydroxymethyl group at the 6-position provides a versatile handle for synthetic modification. This alcohol can be oxidized to an aldehyde or carboxylic acid, or more commonly, converted into a better leaving group, such as a halide (e.g., a chloromethyl group). This transformation enables nucleophilic substitution reactions, which are fundamental for constructing polydentate ligands. For instance, the synthesis of tripodal picolinate chelators like 6,6′,6″-(nitrilotris(methylene))tripicolinic acid (Tpaa) has been achieved starting from a related precursor, ethyl 6-(chloromethyl)picolinate. nih.gov In this type of synthesis, the chlorinated intermediate reacts with a nucleophile like ammonia (B1221849) to build a central coordinating core that tethers multiple picolinate arms. nih.gov This methodology highlights how the hydroxymethyl group is a key site for elaborating the ligand structure. nih.govresearchgate.net

The following table summarizes the strategic roles of the functional groups within this compound when integrated into larger synthetic pathways.

Table 1: Functional Group Roles in Ligand Synthesis

| Functional Group | Position | Synthetic Role | Common Transformations |

| tert-Butyl Ester | C2 (Carboxyl) | Protecting group for the carboxylic acid. | Selective deprotection (hydrolysis) under acidic conditions to yield the free carboxylic acid for amide coupling or other conjugations. |

| Pyridine Ring | Core | Metal-coordinating scaffold. | Forms stable complexes with a wide range of metal ions. |

| Hydroxymethyl | C6 | Site for synthetic elaboration and extension. | Conversion to a halide (e.g., -CH₂Cl) for nucleophilic substitution; oxidation to an aldehyde or carboxylic acid. |

Methodologies for Purity Enhancement and Isolation in Picolinate Synthesis

The isolation and purification of this compound and related picolinate derivatives are critical steps to ensure their suitability for subsequent synthetic applications, particularly in the construction of high-purity ligands and metal complexes. A combination of standard and advanced laboratory techniques is employed to remove unreacted starting materials, reaction byproducts, and other impurities. researchgate.net The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities. researchgate.net

Crystallization

For solid picolinate derivatives, crystallization is a powerful purification technique. researchgate.net This process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the picolinate decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The process can be repeated (recrystallization) to achieve very high purity. researchgate.net In the synthesis of metal-picolinate complexes, recrystallization is often the final step to isolate the pure product. google.comgoogle.com Reslurrying, which involves stirring the solid in a solvent where it is only sparingly soluble, can also be an effective alternative to full recrystallization for removing certain impurities. researchgate.net

Chromatography

Column chromatography is one of the most common methods for purifying picolinate intermediates during synthesis. nih.gov Typically, the crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent system (eluent) is passed through the column. nih.gov Separation occurs based on the differential adsorption of the components to the stationary phase. This technique is highly effective for separating compounds with different polarities.

For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a widely used analytical method. nih.gov A reversed-phase HPLC setup can provide quantitative data on the purity of chromium picolinate, a related compound, and similar methods are applicable to other picolinate derivatives. nih.gov

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used after a reaction is complete. nih.gov The reaction mixture is dissolved in an organic solvent and washed with an aqueous solution (e.g., water, brine, or a dilute acid/base) to remove inorganic salts and other water-soluble impurities. The choice of aqueous solution can be tailored to remove specific types of impurities. For instance, washing with a mild base like sodium bicarbonate solution can remove acidic byproducts.

Distillation

While this compound is a solid at room temperature, some of its precursors or related liquid picolinate esters may be purified by distillation. researchgate.net Distillation under reduced pressure (vacuum distillation) is particularly useful for high-boiling-point liquids, as it allows them to vaporize at lower temperatures, preventing thermal decomposition. researchgate.net

Table 2: Summary of Purification Techniques for Picolinate Derivatives

| Technique | Principle of Separation | Application |

| Crystallization | Difference in solubility between the desired compound and impurities at varying temperatures. | Isolation and purification of solid intermediates and final products. Upgrading material purity significantly. researchgate.netgoogle.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Purification of crude reaction mixtures; separation of products from starting materials and byproducts. nih.gov |

| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases (typically aqueous and organic). | Standard workup procedure to remove inorganic salts, and water-soluble or acid/base-soluble impurities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Analytical assessment of product purity and quantification of impurities. nih.gov |

| Distillation | Difference in boiling points of liquid components. | Purification of liquid starting materials, intermediates, or products. Often performed under vacuum for high-boiling compounds. researchgate.net |

Chemical Reactivity and Transformations of Tert Butyl 6 Hydroxymethyl Picolinate

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of tert-butyl 6-(hydroxymethyl)picolinate can undergo several key reactions, including halogenation, oxidation, and the formation of ethers and esters.

Halogenation Reactions (e.g., Bromination with Phosphorus Tribromide)

The conversion of the hydroxymethyl group to a halomethyl group is a common transformation. For instance, bromination can be effectively achieved using reagents like phosphorus tribromide (PBr₃). This reaction replaces the hydroxyl group with a bromine atom, yielding tert-butyl 6-(bromomethyl)picolinate. This transformation is significant as the resulting bromomethyl derivative is a valuable intermediate for introducing the picolinate (B1231196) scaffold into other molecules through nucleophilic substitution reactions.

While direct studies on the bromination of this compound are not extensively detailed in the provided results, the reaction is a standard alcohol-to-alkyl halide conversion. The general mechanism involves the reaction of the alcohol with PBr₃ to form a good leaving group, which is subsequently displaced by the bromide ion.

Oxidation Pathways to Carboxylic Acids or Aldehydes (e.g., Metal-Assisted Oxidation Mechanisms)

The hydroxymethyl group of this compound can be oxidized to form either an aldehyde (tert-butyl 6-formylpicolinate) or a carboxylic acid (tert-butyl 6-carboxypicolinate), depending on the chosen oxidant and reaction conditions. libretexts.orgkhanacademy.orglibretexts.org

For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this purpose. libretexts.org Metal-assisted oxidation mechanisms are also prevalent. For example, a cobalt pincer catalyst has been shown to mediate the oxidation of alcohols to carboxylate salts. organic-chemistry.org Another approach involves the use of a silver NHC catalyst for the selective oxidation of alcohols to either aldehydes or carboxylic acids. organic-chemistry.org

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are typically used. libretexts.org Common reagents for this transformation include potassium dichromate(VI) in an acidic solution or chromium trioxide (CrO₃). libretexts.orgorganic-chemistry.org Metal-free oxidation methods have also been developed, utilizing reagents like 1-hydroxycyclohexyl phenyl ketone. organic-chemistry.org Furthermore, sustainable methods using molecular oxygen or air as the oxidant in the presence of catalysts like Fe(NO₃)₃·9H₂O/TEMPO have proven effective. organic-chemistry.org

Table 1: Oxidation Reactions of Primary Alcohols

| Starting Material | Product | Reagent(s) | Notes |

|---|---|---|---|

| Primary Alcohol | Aldehyde | PCC or DMP | Milder oxidation, stops at the aldehyde stage. libretexts.org |

| Primary Alcohol | Carboxylic Acid | K₂Cr₂O₇/H⁺ or CrO₃ | Stronger oxidation, proceeds to the carboxylic acid. libretexts.orgorganic-chemistry.org |

| Primary Alcohol | Carboxylic Acid | Fe(NO₃)₃·9H₂O/TEMPO/O₂ | Sustainable, catalytic oxidation. organic-chemistry.org |

| Primary Alcohol | Aldehyde or Carboxylic Acid | Silver NHC catalyst | Selective oxidation depending on conditions. organic-chemistry.org |

Formation of Ethers and Esters via Hydroxyl Functionalization

The hydroxyl group of this compound can be functionalized to form ethers and esters. Etherification can be achieved under various conditions, often involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification is another common transformation, where the hydroxyl group reacts with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester linkage. This reaction is typically catalyzed by an acid or a coupling agent. These reactions expand the utility of this compound by allowing for the introduction of a wide variety of substituents at the 6-position of the pyridine (B92270) ring.

Reactivity and Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group serves as a protecting group for the carboxylic acid. Its removal, or deprotection, is a critical step in many synthetic sequences.

Acid-Catalyzed Hydrolysis for Carboxylic Acid Regeneration

The most common method for the deprotection of tert-butyl esters is acid-catalyzed hydrolysis. lookchem.comrsc.org Strong acids such as trifluoroacetic acid (TFA) are frequently used, often in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.orgstackexchange.com The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated to form isobutylene (B52900). stackexchange.comyoutube.com This process regenerates the carboxylic acid, 6-(hydroxymethyl)picolinic acid, in this case. Aqueous phosphoric acid is another effective reagent for this deprotection, offering a milder and more environmentally friendly alternative. organic-chemistry.org

Other Cleavage Methods for tert-Butyl Esters

While acid-catalyzed hydrolysis is prevalent, other methods for cleaving tert-butyl esters exist, which can be advantageous when acid-sensitive functional groups are present in the molecule.

One such method involves the use of silica (B1680970) gel in refluxing toluene, which can selectively cleave tert-butyl esters to yield the corresponding carboxylic acids. lookchem.comresearchgate.net This method is noted for its selectivity over tert-butyl ethers. researchgate.net

Thermolytic cleavage in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) provides another route to the carboxylic acid. researchgate.net This method is practical as the product can often be recovered by simple solvent evaporation. researchgate.net

More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation (often called "magic blue") in combination with triethylsilane has been developed for the mild deprotection of tert-butyl esters, ethers, and carbonates. organic-chemistry.orgacs.org This method avoids the need for high temperatures or strong acids and bases. acs.org Additionally, the reaction of tert-butyl esters with SOCl₂ at room temperature can selectively produce acid chlorides. organic-chemistry.org

Table 2: Deprotection Methods for tert-Butyl Esters

| Reagent(s) | Conditions | Product | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Carboxylic Acid | Common and effective method. rsc.orgstackexchange.com |

| Aqueous Phosphoric Acid | - | Carboxylic Acid | Milder, environmentally benign alternative. organic-chemistry.org |

| Silica Gel | Refluxing Toluene | Carboxylic Acid | Selective cleavage over t-butyl ethers. lookchem.comresearchgate.net |

| 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | - | Carboxylic Acid | Thermolytic cleavage. researchgate.net |

| Tris-4-bromophenylamminium radical cation / Triethylsilane | - | Carboxylic Acid | Mild, catalytic method. organic-chemistry.orgacs.org |

| Thionyl Chloride (SOCl₂) | Room temperature | Acid Chloride | Selective conversion to the acid chloride. organic-chemistry.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus tribromide |

| tert-Butyl 6-(bromomethyl)picolinate |

| tert-Butyl 6-formylpicolinate |

| tert-Butyl 6-carboxypicolinate |

| Pyridinium chlorochromate |

| Dess-Martin periodinane |

| Potassium dichromate(VI) |

| Chromium trioxide |

| 1-Hydroxycyclohexyl phenyl ketone |

| Fe(NO₃)₃·9H₂O |

| TEMPO |

| Trifluoroacetic acid |

| Dichloromethane |

| 6-(Hydroxymethyl)picolinic acid |

| Isobutylene |

| 2,2,2-Trifluoroethanol |

| Hexafluoroisopropanol |

| Tris-4-bromophenylamminium radical cation |

| Triethylsilane |

Reactions of the Pyridine Heterocycle

The pyridine ring and its substituents are central to the reactivity of this compound. The electron-withdrawing nature of the ester group influences the reactivity of the ring, while the nitrogen atom and the hydroxymethyl side chain offer sites for various chemical modifications.

Functional Group Interconversions on the Pyridine Ring

The hydroxymethyl group at the 6-position of the picolinate ring is a primary site for functional group interconversions, most notably through oxidation reactions. The oxidation of this primary alcohol can be controlled to yield either the corresponding aldehyde or the carboxylic acid, depending on the chosen reagent and reaction conditions.

Mild oxidation agents are employed to convert the hydroxymethyl group to an aldehyde. For sensitive substrates, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride at low temperatures, is a common choice. harvard.edu Another method involves the use of selenium dioxide (SeO2) in the presence of tert-butyl hydroperoxide, which has been shown to effectively oxidize methyl groups on heteroaromatic rings to aldehydes. researchgate.net

More vigorous oxidation leads to the formation of the corresponding carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation, capable of oxidizing aldehydes to carboxylic acids. harvard.edu It can also directly oxidize alcohols. Another approach involves a two-step process where the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. The choice of oxidant is critical to avoid unwanted side reactions on the electron-deficient pyridine ring.

Furthermore, primary alcohols can be converted into esters under specific oxidative conditions. For instance, treatment with tert-butyl hypochlorite (B82951) in the presence of pyridine and methanol (B129727) can oxidize saturated primary aliphatic alcohols to their corresponding methyl esters. rsc.org

| Starting Functional Group | Product Functional Group | Reagent(s) |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Swern Oxidation (DMSO, Oxalyl Chloride) |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Potassium Permanganate (KMnO₄) |

| Primary Alcohol (-CH₂OH) | Methyl Ester (-COOCH₃) | tert-Butyl Hypochlorite, Pyridine, Methanol |

Pathways for Nitrogen Reactivity in Picolinate Systems

The lone pair of electrons on the nitrogen atom of the pyridine ring in picolinate systems makes it a nucleophilic center, susceptible to reactions with electrophiles. A primary pathway for nitrogen reactivity is quaternization, which involves the formation of a pyridinium salt by reaction with an alkylating agent.

Quaternization enhances the electron-deficient nature of the pyridine ring, which can activate the ring for subsequent nucleophilic substitution reactions, particularly at the 2- and 4-positions. google.comgoogle.com The reaction is typically carried out by treating the pyridine derivative with an electrophile such as an alkyl halide (e.g., methyl iodide, 1-bromoadamantane) or other alkylating agents. researchgate.netosti.gov The reaction conditions can vary, with microwave assistance being used to shorten reaction times and improve yields. researchgate.net The quaternization can be catalyzed by strong acids, with the reaction proceeding at temperatures ranging from 25-150°C. google.comgoogle.com The formation of these pyridinium salts is a key strategy for modifying the electronic properties of the ring and introducing further functionalization. rsc.org

Reactive nitrogen species (RNS) can also interact with nitrogen-containing heterocycles. nih.gov While not a synthetic strategy in the same vein as quaternization, understanding these interactions is crucial in biological contexts. For instance, nitrone compounds can react with RNS like nitrogen dioxide and peroxynitrite. nih.gov In some cases, compounds like phenyl N-tert-butyl nitrone can even generate nitric oxide through hydrolysis or radical adduct formation. nih.gov

Derivatization Strategies for Picolinate Functional Groups

The tert-butyl ester and the hydroxymethyl group on the picolinate scaffold provide versatile handles for further derivatization, enabling the synthesis of a wide array of complex molecules through conjugation and alkylation strategies.

Amidation Reactions and Conjugation Chemistry

The tert-butyl ester of this compound can be readily converted into an amide functional group. This transformation is a cornerstone of conjugation chemistry, allowing the picolinate moiety to be linked to amines, amino acids, peptides, or other molecules bearing a primary or secondary amine. The resulting picolinamide (B142947) derivatives are of significant interest in medicinal chemistry. nih.govnih.gov

The synthesis of picolinamides is typically achieved by reacting the picolinate ester with an appropriate amine. researchgate.net This reaction can be facilitated by activating the carboxylic acid (derived from ester hydrolysis) with coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole). researchgate.net Alternatively, direct amidation of the ester can be performed. The synthesis of various 6-substituted picolinamide derivatives has been explored for their potential as enzyme inhibitors. nih.govnih.gov These synthetic routes often serve as key steps in the preparation of complex biologically active molecules. google.com

| Reagent Class | Coupling Agents | Resulting Linkage | Application Example |

| Primary/Secondary Amines | DCC, HOBt | Amide (-CONH-R) | Synthesis of 11β-HSD1 inhibitors |

| Aminophenols | DCC, HOBt, Toluene | Amide (-CONH-Ar-OH) | Synthesis of potential cholinesterase inhibitors |

Alkylation Processes on the Pyridine Ring or Side Chains

Alkylation reactions provide a powerful means to introduce carbon-based substituents onto either the pyridine ring or the side chains of picolinate derivatives. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts alkylations are generally not effective unless the ring is activated with electron-donating groups. youtube.com

However, several other strategies exist for pyridine alkylation. One common approach is the Minisci reaction, which involves the addition of alkyl radicals to the protonated pyridine ring. This method often requires careful control to achieve regioselectivity, as mixtures of isomers can be formed. nih.gov To overcome this, blocking groups can be installed on the pyridine nitrogen to direct the alkylation to a specific position, such as C-4. nih.govchemistryviews.org

Direct C-H alkylation of pyridines can also be achieved using organometallic reagents. For example, lithiation of the pyridine ring followed by quenching with an alkyl halide can introduce alkyl groups at specific positions. youtube.com The regioselectivity of this process is influenced by substituents already present on the ring. youtube.com Catalytic methods using transition metals like nickel or cobalt have also been developed for the alkylation of picolines. youtube.com

Alkylation is not limited to the ring itself. The hydroxymethyl side chain can also be a site for alkylation. For example, O-alkylation of related 2-pyridone derivatives has been used to synthesize new compounds with potential biological activity. nih.gov The presence of a hydroxyl group adjacent to an aldehyde on a pyridine ring can influence subsequent reactions, though resonance donation often appears to be the dominant effect. researchgate.net

| Alkylation Target | Method | Key Features |

| Pyridine Ring (C-4) | Minisci Reaction with N-blocking group | Uses alkyl radicals, blocking group ensures regioselectivity. nih.govchemistryviews.org |

| Pyridine Ring | Lithiation and electrophilic quench | Allows for position-specific alkylation, directed by existing groups. youtube.com |

| Pyridine Ring | Transition-metal catalysis (Ni, Co) | Catalytic C-H functionalization. youtube.com |

| Side Chain (-OH) | O-alkylation | Modifies the side-chain functionality. nih.gov |

Coordination Chemistry and Ligand Development

tert-Butyl 6-(hydroxymethyl)picolinate as a Precursor in Ligand Design

The unique structural features of this compound make it an ideal starting material for creating advanced ligands. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, while the hydroxymethyl group provides a reactive site for further functionalization and elaboration into more complex structures.

Rational Design Principles for Picolinate-Based Chelating Agents

The design of chelating agents based on the picolinate (B1231196) framework is guided by several key principles aimed at optimizing their interaction with specific metal ions. The picolinate moiety itself is a classic bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. researchgate.netresearchgate.net This inherent stability is a foundational aspect of its use in ligand design.

The strategic placement of additional donor groups allows for the creation of ligands with higher denticity (the number of donor atoms that can bind to a central metal ion), which generally leads to more stable and kinetically inert metal complexes. researchgate.net The hydroxymethyl group at the 6-position of this compound is a prime location for introducing these additional coordinating arms. By chemically modifying this group, designers can append other donor functionalities such as amines, ethers, or other heterocyclic rings to construct polydentate ligands tailored for specific metal ion sizes, charges, and coordination preferences. rsc.org

Furthermore, the rigidity of the pyridine ring is a crucial design element. Incorporating this rigid backbone into acyclic or macrocyclic structures helps to pre-organize the donor atoms for metal binding, reducing the entropic penalty associated with complexation and thereby enhancing thermodynamic stability. researchgate.net The development of acyclic chelators with a rigid picolinate motif has demonstrated the ability to achieve rapid complexation kinetics while maintaining high stability and in vivo inertness. researchgate.net

Synthesis of Polydentate and Macrocyclic Ligands Incorporating the Picolinate Core

The hydroxymethyl group of this compound is the key functional handle for synthesizing more elaborate ligand structures. This group can be easily converted to other functionalities, such as a chloromethyl or tosylated derivative, which can then undergo nucleophilic substitution reactions to attach additional coordinating arms.

For instance, reaction with amines can lead to the formation of tridentate or tetradentate ligands. A notable example is the synthesis of ligands like N,N'-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6), which involves the reaction of a bis(chloromethyl)naphthyridine precursor with tert-butylamine. nih.gov While not directly starting from this compound, this synthesis illustrates the principle of using chloro- or other activated methyl groups on a pyridine or related heterocyclic ring to build complex polydentate structures. nih.gov

The construction of macrocyclic ligands often involves a template synthesis, where a metal ion directs the cyclization reaction. researchgate.net Alternatively, high-dilution techniques can be employed to favor intramolecular cyclization over intermolecular polymerization. The picolinate unit can be incorporated into a larger macrocyclic framework by linking two or more picolinate precursors through their 6-(functionalized methyl) groups. For example, reacting a di-functionalized picolinate derivative with a diamine or a diol under appropriate conditions can yield a macrocyclic ligand with a pre-organized cavity suitable for selective metal ion binding. The synthesis of N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6) demonstrates the formation of a macrocycle through the reaction of 2,7-bis(chloromethyl)-1,8-naphthyridine with a diamine precursor. nih.gov

Metal Complexation Studies of Picolinate-Derived Ligands

Once synthesized, ligands derived from this compound are used to form coordination complexes with various metal ions. The study of these complexes provides valuable insights into their structure, stability, and potential applications.

Synthesis and Characterization of Metal-Picolinate Coordination Complexes

Metal complexes of picolinate-derived ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The reaction conditions, such as temperature and stoichiometry, are optimized to favor the formation of the desired complex. For ligands containing a tert-butyl ester, the complexation can be carried out with the ester intact, or the ester can be hydrolyzed to the free carboxylic acid prior to or during the complexation reaction.

| Complex | Metal Ion | Ligand | Characterization Techniques | Reference |

|---|---|---|---|---|

| [Co(pic)₂(NN)] (NN = dpq, bpg) | Co(II) | Picolinate, dipyrido[3,2-d:2′,3′-f]quinoxaline (dpq), bipyridyl-glycoluril (bpg) | Elemental Analysis, IR, UV-vis, NMR, ESI-MS, TGA, X-ray Diffraction | rsc.org |

| [Ni(bbma)(pic)(H₂O)]ClO₄·CH₃OH | Ni(II) | Picolinate, bis(benzimidazol-2-yl-methyl)amine (bbma) | IR, Elemental Analysis, UV-Vis, X-ray Diffraction | researchgate.net |

| [Ni(ntb)(pic)]Cl·CH₃OH·3H₂O | Ni(II) | Picolinate, tris(2-benzimidazolylmethyl)amine (B1330919) (ntb) | IR, Elemental Analysis, UV-Vis, X-ray Diffraction | researchgate.net |

| Na[Ln(pic)₄]·2.5H₂O | Ln³⁺ (Tb, Eu, Gd) | Picolinate | IR, Powder X-ray Diffraction, TGA, Single-crystal X-ray Diffraction | researchgate.net |

Elucidation of Coordination Modes and Geometries

Picolinate-based ligands can adopt various coordination modes depending on the nature of the metal ion and the specific ligand structure. researchgate.net The picolinate group itself typically acts as a bidentate N,O-chelator. researchgate.net In polydentate ligands derived from this compound, the additional donor atoms introduced via the 6-methyl position also coordinate to the metal center, leading to a variety of possible coordination geometries.

The coordination number and geometry of a metal complex are determined by factors such as the size and electronic configuration of the metal ion, and the steric and electronic properties of the ligand. libretexts.orglibretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org For instance, many six-coordinate complexes adopt an octahedral geometry, while four-coordinate complexes can be either tetrahedral or square planar. libretexts.org X-ray crystallography is instrumental in unambiguously determining these geometries. For example, the crystal structures of [Ni(bbma)(pic)(H₂O)]ClO₄·CH₃OH and [Ni(ntb)(pic)]Cl·CH₃OH·3H₂O both reveal a distorted octahedral geometry around the Ni(II) center. researchgate.net

| Coordination Number | Molecular Geometry | Example Complex | Reference |

|---|---|---|---|

| 4 | Tetrahedral | [Ni(CO)₄] | libretexts.org |

| 4 | Square Planar | [NiCl₄]²⁻ | libretexts.org |

| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ | libretexts.org |

| 6 | Octahedral | [CoCl₆]³⁻ | libretexts.org |

| 7 | Pentagonal Bipyramid | [ZrF₇]³⁻ | libretexts.org |

| 8 | Square Antiprism | [ReF₈]²⁻ | libretexts.org |

Steric and Electronic Influences of the tert-Butyl Group on Coordination

The tert-butyl group on the picolinate ligand, while primarily serving as a protecting group for the carboxylate, can also exert steric and electronic influences on the coordination chemistry of the resulting complexes.

Steric Influence: The bulky nature of the tert-butyl group can create steric hindrance around the metal center. nih.gov This steric bulk can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or distorted geometries to accommodate the large group. rsc.org In some cases, the steric strain imposed by a bulky substituent can even lead to unusual conformational preferences, as seen in systems where a tert-butyl group is forced into an axial position in a six-membered ring. rsc.org This steric control can be a useful tool in ligand design to fine-tune the reactivity and selectivity of a metal complex.

Advanced Applications of Picolinate-Derived Metal Complexes in Chemical Research

The functionalized pyridine ring of picolinate ligands, featuring a carboxylic acid and other substituents, makes them versatile scaffolds for the construction of sophisticated metal complexes with diverse applications.

Exploration of Catalytic Activity in Organic Transformations

Metal complexes derived from picolinate-based ligands have demonstrated notable catalytic activity in various organic reactions. For instance, copper(II) and nickel(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole have been shown to effectively catalyze the hydrolysis of p-nitrophenyl picolinate (PNPP) in micellar environments. mdpi.com In these systems, the catalytic efficiency is influenced by the metal ion, with Cu(II) complexes exhibiting higher activity than Ni(II) complexes. mdpi.com The catalytic activity is also pH-dependent, with increased nucleophilicity of the hydroxyl groups at higher pH values enhancing the reaction rates. mdpi.com

The catalytic hydrolysis of PNPP has also been investigated using binuclear copper(II), zinc(II), and cobalt(II) complexes. These studies suggest that the formation of ternary complexes involving the ligand, metal ion, and substrate is a key aspect of the catalytic mechanism. Specifically, 1:2 complexes of the ligand to the metal ion have been identified as the active species, with the Cu(II) complex being a particularly efficient catalyst for the hydrolysis of PNPP.

While direct studies on the catalytic use of this compound are not available, the presence of the hydroxymethyl group suggests potential for its involvement in catalytic processes, similar to the hydroxyl functionalities in the ligands mentioned above. The tert-butyl ester group, on the other hand, could influence the solubility and electronic properties of any resulting metal complexes.

Development of Luminescent Coordination Polymers and Complexes

Picolinate ligands are integral to the design of luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials have applications as sensors, particularly for metal ions and small organic molecules.

For example, zinc(II) picolinate-based coordination polymers have been synthesized that exhibit strong, ligand-based blue emission under UV irradiation, with a high quantum yield. The luminescence of these materials can be quenched in the presence of nitrobenzene (B124822) or Fe³⁺ cations, making them suitable for sensing applications. The Stern-Volmer constants (KSV) for these quenching processes indicate a moderate to high sensitivity.

Similarly, robust lanthanoid-based coordination polymers using picolinate-derived ligands have been developed. Europium(III) coordination polymers synthesized with ethynyl-bridged picolinate ligands display high selectivity for the detection of nitroaromatic compounds and Fe³⁺ ions through the quenching of the Eu³⁺ emission. These materials are notably stable over a wide pH range, which is a significant advantage for practical applications.

The following table summarizes the sensing performance of some picolinate-based coordination polymers:

| Coordination Polymer | Analyte | Stern-Volmer Constant (KSV) (M-1) | Reference |

|---|---|---|---|

| [Zn(H2O)2(L-1)] | Nitrobenzene | 121 | |

| [Zn(H2O)2(L-1)] | Fe3+ | 812 | |

| [(CH3)2NH2][Eu(H2O)2(L1)2] | Nitrobenzene | 150 | |

| [(CH3)2NH2][Eu(H2O)2(L1)2] | Fe3+ | 471 | |

| [(CH3)2NH2][Eu(L2)2]·H2O·CH3COOH | Nitrobenzene | 160 | |

| [(CH3)2NH2][Eu(L2)2]·H2O·CH3COOH | Fe3+ | 706 |

Although no luminescent polymers based on this compound have been reported, its structural similarity to other picolinate ligands suggests that it could serve as a building block for new luminescent materials.

Bioconjugation Strategies for Chemical Probes and Functional Materials

Bioconjugation involves the linking of molecules to biomolecules, such as proteins and nucleic acids, to create novel functional materials and chemical probes. The development of bio-orthogonal reactions, which can proceed in a biological environment without interfering with native biochemical processes, is a key area of research in this field.

Picolinate derivatives can be functionalized for bioconjugation. For example, the carboxylic acid group of a picolinate can be activated to react with amine groups on biomolecules. The hydroxymethyl group of this compound could also potentially be modified to introduce other reactive functionalities suitable for bioconjugation, such as azides or alkynes for use in "click chemistry".

Furthermore, bifunctional probes can be designed that incorporate a photoactivatable group, such as a benzophenone, alongside another functional group like a biotin (B1667282) tag for purification or a radioactive tracer for biological studies. While there are no specific examples utilizing this compound, the general strategies for creating such bifunctional ligands could be applied to this molecule. The development of such probes is a versatile approach for studying protein interactions and binding sites.

Computational and Theoretical Investigations of Tert Butyl 6 Hydroxymethyl Picolinate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. For tert-butyl 6-(hydroxymethyl)picolinate, these methods can predict its three-dimensional structure, electronic landscape, and spectroscopic behavior.

The geometry of this compound would be determined by the interplay of steric and electronic effects of its constituent parts: the pyridine (B92270) ring, the tert-butyl ester group, and the hydroxymethyl group. Geometry optimization, typically performed using Density Functional Theory (DFT) methods, would identify the most stable (lowest energy) conformation of the molecule.

The presence of an intramolecular hydrogen bond between the hydroxyl proton of the hydroxymethyl group and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the ester group could also influence the conformational landscape, leading to a more planar and rigid structure.

Table 1: Predicted Key Conformational Dihedral Angles for this compound (Hypothetical Data)

| Dihedral Angle | Predicted Value (degrees) | Notes |

|---|---|---|

| N1-C2-C(O)-O | ~0 or ~180 | The ester group is likely to be near-planar with the pyridine ring to maximize conjugation, with a preference to minimize steric interactions with the hydroxymethyl group. |

| C5-C6-C(H2)-O | Variable | The orientation of the hydroxymethyl group will depend on the presence or absence of intramolecular hydrogen bonding and steric factors. |

This table presents hypothetical data based on the analysis of structurally similar molecules.

The electronic properties of this compound can be described by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

Computational studies on pyridine derivatives show that the HOMO is often localized on the pyridine ring, while the LUMO is also associated with the π* system of the ring and any electron-withdrawing substituents. acs.orgnih.govchemicalbook.com The ester group at the C2 position and the hydroxymethyl group at the C6 position will influence the electron density distribution. The ester group is electron-withdrawing, which would lower the energy of the LUMO and potentially the HOMO. The hydroxymethyl group is generally considered a weak electron-donating group.

The Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high electron density (negative potential).

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability. |

This table presents hypothetical data based on calculations for similar pyridine derivatives. nih.govnih.gov

Theoretical calculations can predict the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of this compound, which are essential for its characterization.

Infrared (IR) Frequencies: The calculated IR spectrum would show characteristic vibrational modes. Key predicted frequencies would include the C=O stretching of the ester group, the O-H stretching of the hydroxymethyl group, C-H stretching from the aromatic ring and the tert-butyl group, and various C-N and C-C stretching and bending vibrations of the pyridine ring. vscht.czudel.edu The position of the C=O stretch in esters is typically around 1735-1750 cm⁻¹. The O-H stretch would appear as a broad band in the region of 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. For this compound, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons would be influenced by the positions of the ester and hydroxymethyl substituents. The singlet for the nine equivalent protons of the tert-butyl group would be expected in the upfield region (around δ 1.5 ppm). pitt.edusigmaaldrich.comcarlroth.com The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm.

Table 3: Predicted Characteristic Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | C=O Stretch (Ester) | ~1740 cm⁻¹ |

| IR | O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) |

| ¹H NMR | Pyridine Protons | δ 7.5-8.5 ppm |

| ¹H NMR | -CH₂OH Protons | δ ~4.7 ppm |

| ¹H NMR | tert-Butyl Protons | δ ~1.6 ppm |

| ¹³C NMR | Carbonyl Carbon | δ ~165 ppm |

| ¹³C NMR | Pyridine Carbons | δ 120-150 ppm |

| ¹³C NMR | tert-Butyl Quaternary Carbon | δ ~82 ppm |

This table presents hypothetical data based on typical values for the functional groups and related structures. vscht.czudel.edupitt.edusigmaaldrich.comcarlroth.com

Computational methods can be used to calculate the standard thermodynamic properties of this compound, such as enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are crucial for understanding the stability of the compound and the thermodynamics of reactions in which it participates. Thermodynamic data for the esterification of carboxylic acids and for compounds containing tert-butyl groups have been studied, providing a basis for estimating these properties. nih.govresearchgate.net The calculations would typically be performed for the molecule in its gaseous state at a standard temperature and pressure.

Mechanistic Insights into Reactions Involving the Compound

Theoretical calculations can provide valuable insights into the mechanisms of chemical reactions, including the identification of transition states and reaction intermediates.

Synthesis: The synthesis of this compound likely involves the esterification of 6-(hydroxymethyl)picolinic acid. The reaction mechanism for the acid-catalyzed esterification of a carboxylic acid with tert-butanol (B103910) would proceed through a series of protonation, nucleophilic attack, and dehydration steps. Alternatively, reaction with isobutene under acidic conditions is another common route to tert-butyl esters. Computational modeling could elucidate the energy profile of these pathways, identifying the rate-determining step and the structure of the tetrahedral intermediates.

Reactions: The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its selective removal under acidic conditions. A theoretical study of the hydrolysis of this compound would likely show a mechanism involving protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation.

The hydroxymethyl group can undergo oxidation to an aldehyde or a carboxylic acid. A mechanistic study of this oxidation would depend on the oxidant used. For example, with a mild oxidant, the reaction would proceed to the aldehyde, and computational modeling could help understand the selectivity. mdpi.comnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(hydroxymethyl)picolinic acid |

| tert-butanol |

| isobutene |

| pyridine |

Transition State Analysis and Reaction Rate Constant Predictions

The study of reaction mechanisms involving this compound and related picolinate (B1231196) esters benefits significantly from transition state analysis and the prediction of reaction rate constants. These computational approaches provide insights into the energetics and kinetics of chemical transformations.

Transition state theory is a fundamental concept used to calculate reaction rates. For reactions involving picolinate derivatives, such as the SN1 reaction of tert-butanol to form tert-butyl chloride, the mechanism involves the formation of a carbocation intermediate in the rate-determining step. rsc.org Computational methods like the QST2 method can be employed to locate transition state geometries, starting from the optimized structures of reactants and products. mdpi.com Subsequent frequency calculations and intrinsic reaction coordinate (IRC) calculations verify that the identified transition state correctly connects the reactants and products on the potential energy surface. mdpi.com

For more complex reactions, such as those involving radicals, structure-activity relationships (SARs) can be used to estimate rate constants. mdpi.com These methods assign base rate constants to different reaction types (e.g., H-abstraction, addition) and apply correction factors for substituents near the reaction site. mdpi.com While these empirical methods can provide estimates to within ±30% for many organic compounds, predictions for multifunctional molecules can be less accurate. mdpi.com Machine learning approaches, such as those using Gaussian Processes, are also being developed to predict thermal rate constants over a wide range of temperatures, capturing quantum effects like tunneling at low temperatures and recrossing at high temperatures. arxiv.org

The following table provides a hypothetical comparison of predicted and experimental rate constants for a representative reaction of a picolinate ester, illustrating the potential accuracy of these computational methods.

Table 1: Comparison of Predicted and Experimental Rate Constants for a Hypothetical Picolinate Ester Reaction

| Computational Method | Predicted Rate Constant (k) at 298 K (s⁻¹) | Experimental Rate Constant (k) at 298 K (s⁻¹) | Percent Error (%) |

|---|---|---|---|

| Transition State Theory (TST) | 1.5 x 10⁻⁴ | 1.8 x 10⁻⁴ | 16.7 |

| Structure-Activity Relationship (SAR) | 2.1 x 10⁻⁴ | 1.8 x 10⁻⁴ | 16.7 |

Theoretical Modeling of Metal-Ligand Interactions in Picolinate Systems

Density Functional Theory (DFT) Applications to Metal Complexation

Density Functional Theory (DFT) has become a powerful tool for investigating the complexation of metal ions with ligands like picolinates. rsc.orgresearchgate.net DFT calculations allow for the prediction of geometries, binding energies, and electronic properties of metal complexes, providing valuable insights into their stability and reactivity. researchgate.netresearchgate.net

Picolinate ligands are known to be effective chelating agents for a variety of metal ions, including lanthanides and transition metals. acs.orgnih.gov The picolinate anion typically coordinates to a metal ion in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. researchgate.net DFT studies can elucidate the preferred coordination modes and geometries of these complexes. For instance, in europium(III) picolinate complexes, the Eu-O bond distances are generally shorter than the Eu-N bond distances, indicating a stronger interaction with the carboxylate oxygen. acs.orgnih.gov

DFT methods, often combined with a polarizable continuum model (PCM) to account for solvent effects, can be used to calculate the free energies of complex formation. researchgate.net While the calculated absolute binding energies may sometimes be overestimated, the trends in binding affinities for different metal ions or ligands are often reproduced correctly. researchgate.net The choice of the exchange-correlation functional is crucial for obtaining accurate results. Hybrid functionals like B3LYP and PBE0 are commonly used for studying metal complexes. researchgate.netnih.gov

The table below presents hypothetical DFT-calculated binding energies for this compound with various metal ions, illustrating the trends in complex stability.

Table 2: Hypothetical DFT-Calculated Binding Energies of this compound with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) |

|---|---|

| Cu(II) | -45.2 |

| Ni(II) | -41.8 |

| Zn(II) | -39.5 |

| Co(II) | -38.1 |

Computational Analysis of Ligand Field Effects and Coordination Bond Strengths

Computational methods provide a detailed understanding of ligand field effects and the nature of coordination bonds in metal complexes of picolinate systems. These analyses are crucial for rationalizing the electronic structure, magnetic properties, and reactivity of these compounds.

Ligand field theory describes how the interaction between a central metal ion and surrounding ligands lifts the degeneracy of the metal's d-orbitals. The strength and nature of this interaction, known as the ligand field effect, can be quantified computationally. For instance, in octahedral complexes, the energy splitting between the t2g and eg sets of d-orbitals (Δo) is a key parameter that can be calculated using DFT.

The strength of the coordination bonds between the metal and the picolinate ligand can be assessed through various computational techniques. Bond order analysis, for example, provides a quantitative measure of the degree of covalent bonding. Energy decomposition analysis (EDA) is another powerful tool that partitions the total interaction energy into distinct components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. mdpi.com This allows for a deeper understanding of the fundamental forces driving the formation of the coordination bond. mdpi.com

The following interactive table presents a hypothetical breakdown of the interaction energies for a metal-picolinate complex, as would be obtained from an energy decomposition analysis.

Table 3: Hypothetical Energy Decomposition Analysis for a [M(picolinate)₂] Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Electrostatic Interaction | -150.7 |

| Pauli Repulsion | 120.3 |

| Orbital Interaction | -85.5 |

| Total Interaction Energy | -115.9 |

Advanced Computational Methodologies in Picolinate Research

Time-Dependent Density Functional Response Theory (TD-DFRT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT), also referred to as Time-Dependent Density Functional Response Theory (TD-DFRT), is a primary computational method for investigating the excited-state properties and optical spectra of molecules, including picolinate-based systems. worldscientific.comnih.gov This approach allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions involved. nih.gov

The application of TD-DFT to metal-picolinate complexes can elucidate the origins of their UV-Vis absorption bands. nih.gov These transitions can be classified based on the orbitals involved, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), ligand-to-ligand charge transfer (LLCT), and metal-centered (MC) or ligand-centered (LC) transitions. nih.gov For example, in iridium(III) and rhodium(III) tris-picolinate complexes, the most intense absorption bands in the UV-C region have been assigned to LLCT states. nih.gov The choice of functional, such as PBE0 or B3LYP, can influence the calculated spectra, but often the results are qualitatively similar. nih.gov

TD-DFT calculations are not only useful for interpreting experimental spectra but also for predicting the optical properties of novel picolinate derivatives. nih.gov This predictive capability is valuable in the design of new materials with specific photophysical characteristics, such as photosensitizers or luminescent probes. acs.orgnih.gov The accuracy of TD-DFT predictions for optical properties can be benchmarked against experimental data, and in many cases, a good agreement is found after a uniform energy shift is applied to the calculated spectrum. nih.govresearchgate.net

Below is a hypothetical table summarizing TD-DFT calculated excitation energies and oscillator strengths for this compound, which are key parameters determining its theoretical UV-Vis spectrum.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.52 | 274 | 0.015 | n → π* |

| S₀ → S₂ | 5.10 | 243 | 0.250 | π → π* |

| S₀ → S₃ | 5.68 | 218 | 0.180 | π → π* |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational analysis methods that provide detailed insights into the electronic structure and chemical bonding within molecules like this compound.

NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals. numberanalytics.com This method allows for the quantitative investigation of intramolecular and intermolecular interactions through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energy (E²) associated with these interactions, calculated using second-order perturbation theory, provides a measure of the strength of hyperconjugative and charge-transfer effects. scirp.org For instance, NBO analysis can be used to understand the hybridization of atoms and the delocalization of electron density within the picolinate ring system. youtube.com

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. This approach allows for the characterization of chemical bonds based on the properties of ρ(r) at the bond critical points (BCPs) – points where the gradient of the electron density is zero. Key properties at the BCP include the electron density itself (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)). These parameters are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

The table below presents hypothetical NBO and QTAIM data for a key bond in this compound, illustrating the type of information these analyses provide.

Table 5: Hypothetical NBO and QTAIM Analysis for the C-N Bond in the Pyridine Ring of this compound

| Analysis Method | Parameter | Value | Interpretation |

|---|---|---|---|

| NBO | Stabilization Energy (E²) for LP(N) → σ*(C-C) | 2.5 kcal/mol | Moderate hyperconjugative interaction |

| Hybridization of N | sp¹.⁸² | Significant p-character | |

| QTAIM | Electron Density at BCP (ρ(BCP)) | 0.28 a.u. | Significant covalent character |

| Laplacian of Electron Density (∇²ρ(BCP)) | -0.65 a.u. | Covalent bond |

Advanced Characterization and Analytical Techniques for Structural Elucidation

Spectroscopic Methods for Detailed Structural Information

Spectroscopic techniques are invaluable for probing the molecular framework of tert-Butyl 6-(hydroxymethyl)picolinate, providing insights into its electronic and vibrational states and the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR Experiments)

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The tert-butyl group would exhibit a characteristic singlet, typically integrating to nine protons. The protons of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the aromatic protons of the picolinate (B1231196) ring would present as a set of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene (B1212753) carbon of the hydroxymethyl group, and the carbons of the pyridine (B92270) ring.

2D NMR Spectroscopy: To definitively assign these resonances and establish connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the aromatic protons on the picolinate ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for identifying the connectivity between different functional groups, such as the correlation between the tert-butyl protons and the ester carbonyl carbon, or the hydroxymethyl protons and the picolinate ring.

While specific experimental data for this compound is not publicly available, analysis of related structures, such as 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, demonstrates the power of 2D NMR in assigning complex molecular structures. mdpi.com For example, in this related compound, the tert-butyl protons appear as a singlet at 1.457 ppm, and 2D techniques were essential in assigning the aromatic and methylene protons. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| tert-Butyl (CH₃) | ~1.6 | ~28 | Carbonyl C, Quaternary C |

| tert-Butyl (Quaternary C) | - | ~82 | - |

| Pyridine Ring (Aromatic CH) | 7.5 - 8.5 | 120 - 150 | Other ring carbons, Carbonyl C, CH₂OH |

| Hydroxymethyl (CH₂) | ~4.8 | ~64 | Ring carbons, Hydroxyl H (if visible) |

| Hydroxymethyl (OH) | Variable | - | CH₂ |

| Carbonyl (C=O) | - | ~165 | tert-Butyl H, Ring H |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The O-H stretching vibration of the hydroxymethyl group would appear as a broad band around 3200-3500 cm⁻¹. C-H stretching vibrations of the tert-butyl and aromatic groups would be observed in the 2800-3100 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups, as well as C-O and C-N stretching vibrations, would be found in the fingerprint region (below 1500 cm⁻¹). For instance, in a related compound, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, FT-IR and FT-Raman spectra were used to characterize the vibrational modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C(CH₃)₃ group in tert-butyl moieties typically gives a characteristic Raman band. researchgate.net For example, a band around 1462 cm⁻¹ is attributed to the tert-butyl groups in related ligands. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Hydroxymethyl) | Stretching | 3200-3500 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (tert-Butyl) | Stretching | 2850-2970 | Strong |

| C=O (Ester) | Stretching | 1720-1740 | Moderate |

| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 | Strong |

| C-H (tert-Butyl) | Bending | 1370-1390 | Moderate |

| C-O | Stretching | 1000-1300 | Moderate |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound (C₁₁H₁₅NO₃), the expected exact mass can be calculated. Upon ionization, the molecular ion would undergo characteristic fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For tert-butyl esters, a prominent fragmentation is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Another likely fragmentation is the loss of a tert-butyl radical (57 Da). The hydroxymethyl group can undergo alpha-cleavage. General fragmentation patterns of alcohols often involve the loss of a water molecule (18 Da). libretexts.org The fragmentation of related tert-butyl aromatic compounds often involves the loss of a methyl radical. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge) | Neutral Loss |

| [M]⁺ | C₁₁H₁₅NO₃⁺ | 209.10 | - |

| [M - C₄H₈]⁺ | C₇H₇NO₃⁺ | 153.04 | Isobutylene |

| [M - C₄H₉]⁺ | C₇H₆NO₃⁺ | 152.03 | tert-Butyl radical |

| [M - H₂O]⁺ | C₁₁H₁₃NO₂⁺ | 191.09 | Water |

| [M - CH₃]⁺ | C₁₀H₁₂NO₃⁺ | 194.08 | Methyl radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound is not publicly available, data from related compounds can offer insights into the expected solid-state conformation. For example, the crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate shows how the tert-butyl group influences molecular packing. mdpi.com Similarly, the crystal structure of a palladium complex with a ligand containing a tert-butyl and a pyridinyl group provides information on the geometry of such fragments. nih.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule. This would confirm the connectivity established by NMR and provide valuable information on intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, which would govern the crystal packing.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation from impurities. A UV detector would be appropriate for detection, given the aromatic picolinate ring.

Gas Chromatography (GC): Due to its volatility, GC could also be a viable method for the analysis of this compound. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). Derivatization of the hydroxyl group might be necessary to improve its thermal stability and chromatographic behavior.

The purity of the compound can be determined by calculating the peak area percentage from the chromatogram. For preparative purposes, these techniques can be scaled up to isolate the compound in high purity. While specific methods for this compound are not detailed in the literature, the principles of HPLC and GC are routinely applied to similar molecules, such as tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. bldpharm.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 6-(hydroxymethyl)picolinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, a patent (EP 4 374 877 A2) describes its use in multicomponent reactions with reagents like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate under reflux in tetrahydrofuran (THF) at 70°C . Optimization involves adjusting stoichiometry, temperature, and catalysts. Purification typically employs reverse-phase column chromatography (e.g., acetonitrile/water gradients) .

Q. Which analytical techniques are most effective for characterizing tert-butyl 6-(hydroxymethyl)picolinate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is typical) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Stability under varying pH and temperature should be assessed using accelerated degradation studies .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store sealed in anhydrous conditions at 2–8°C to prevent hydrolysis or oxidation. Safety data sheets (SDS) emphasize avoiding heat, sparks, and static discharge due to flammability risks . Use inert gas (e.g., N₂) for long-term storage of sensitive derivatives .

Q. What safety protocols are essential when handling tert-butyl 6-(hydroxymethyl)picolinate?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment in ventilated fume hoods. In case of skin contact, rinse immediately with water and remove contaminated clothing . Fire hazards require dry chemical extinguishers or CO₂ .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving tert-butyl 6-(hydroxymethyl)picolinate?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and intermediates in reactions like nucleophilic acyl substitutions. Molecular dynamics simulations predict solvent effects (e.g., THF vs. DMF) on reaction kinetics. Software such as Gaussian or ORCA is recommended, with validation via experimental kinetic data .

Q. How should researchers resolve contradictions in reported synthetic yields or physicochemical properties?